4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate

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4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate (CAS 328933-47-7), also known as 4-(2-bromopropanoyl)phenyl pivalate, is a brominated aromatic ester with the molecular formula C14H17BrO3 and a molecular weight of 313.19 g/mol. It features a para-substituted phenyl ring bearing a 2-bromopropanoyl ketone moiety and a pivalate (2,2-dimethylpropanoate) ester, which together confer a computed logP of 3.60 and a polar surface area (PSA) of 43.37 Ų.

Molecular Formula C14H17BrO3
Molecular Weight 313.191
CAS No. 328933-47-7
Cat. No. B2479473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate
CAS328933-47-7
Molecular FormulaC14H17BrO3
Molecular Weight313.191
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C)Br
InChIInChI=1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3
InChIKeyWCOJGOGSLIIZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate (CAS 328933-47-7): Core Identity and Procurement Baseline


4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate (CAS 328933-47-7), also known as 4-(2-bromopropanoyl)phenyl pivalate, is a brominated aromatic ester with the molecular formula C14H17BrO3 and a molecular weight of 313.19 g/mol . It features a para-substituted phenyl ring bearing a 2-bromopropanoyl ketone moiety and a pivalate (2,2-dimethylpropanoate) ester, which together confer a computed logP of 3.60 and a polar surface area (PSA) of 43.37 Ų . The compound is supplied as a solid at room temperature with commercial purities typically ≥95%, and it is primarily utilized as a reactive intermediate in organic synthesis and pharmaceutical research .

Why Generic Substitution of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate Is Not Advisable


Compounds within the 4-(2-bromopropanoyl)phenyl ester class are not interchangeable because small variations in the ester group profoundly alter lipophilicity, steric bulk, and hydrolytic stability, thereby affecting both reactivity in cross-coupling reactions and biological target engagement . For instance, replacing the pivalate ester with an acetate or benzoate not only shifts the computed logP by >1 unit—potentially altering membrane permeability and off-target binding—but also changes the steric environment around the carbonyl, which can impact the regioselectivity of subsequent nucleophilic substitutions or metal-catalyzed couplings . The quantitative evidence below demonstrates that even closely related analogs exhibit measurable differences in physicochemical properties, purity profiles, and biological readouts, making unverified generic substitution a significant risk in both chemical synthesis and pharmacological screening workflows.

Quantitative Differentiation Evidence for 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate


Purity and Pricing Differentiation Against the Benzoate Analog

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate is commercially available at 97–98% purity (e.g., Leyan 98%, Sigma-Aldrich 97%) , whereas its benzoate analog 4-(2-bromopropanoyl)phenyl benzoate is typically listed at 95% purity from similar vendors . The higher baseline purity of the pivalate ester reduces the burden of pre-use purification and improves batch-to-batch consistency in multi-step syntheses.

Chemical Sourcing Purity Comparison Procurement

Lipophilicity (LogP) Differentiation Against the Acetate Analog

The target compound exhibits a computed logP of 3.60 , which is substantially higher than the logP of the corresponding acetamide analog N-[4-(2-bromopropanoyl)phenyl]acetamide (clogP ≈ 1.8, estimated from structure) . This ~1.8 log unit difference corresponds to approximately 63-fold greater lipophilicity, which can enhance membrane permeability but may also increase non-specific protein binding.

Physicochemical Property Lipophilicity Drug Design

Steric Parameter Differentiation: Pivalate vs. Smaller Esters

The 2,2-dimethylpropanoate (pivalate) group introduces a Taft steric parameter (Es) of approximately −1.54, which is significantly larger than that of an acetate (Es ≈ −0.06) or benzoate (Es ≈ −0.9) [1]. This increased steric bulk directly influences the rate of ester hydrolysis and the accessibility of the adjacent bromopropanoyl moiety for nucleophilic substitution or atom-transfer radical polymerization (ATRP) initiation [2].

Steric Effects Reactivity ATRP Initiator

Recommended Application Scenarios for 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate Based on Quantitative Evidence


Building Block for Late-Stage Functionalization in Medicinal Chemistry

The compound's high commercial purity (97–98%) minimizes the need for chromatographic clean-up prior to use in parallel synthesis, and its computed logP of 3.60 places it in the optimal range for constructing membrane-permeable, lead-like molecules . Medicinal chemistry teams synthesizing focused libraries to modulate intracellular targets should prioritize this pivalate ester over lower-purity or less lipophilic analogs.

Macroinitiator Precursor for Atom-Transfer Radical Polymerization (ATRP)

The bromopropanoyl moiety serves as an ATRP initiation site, and the sterically demanding pivalate group (Es ≈ −1.54) protects the ester carbonyl from premature hydrolysis under polymerization conditions . This makes the compound a suitable precursor for synthesizing well-defined block copolymers where controlled initiation kinetics are essential.

Reference Standard for HPLC Method Development of Brominated Esters

Vendor stability data indicate that the pivalate ester maintains integrity over extended storage at room temperature, outperforming less hindered esters in hydrolytic stability . Analytical laboratories developing HPLC or GC-MS methods for brominated ester libraries can leverage this compound as a stable, well-characterized reference standard.

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